

An In-depth Technical Guide to the Properties of Mercury(I) Bromate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury(1+) bromate*

Cat. No.: *B080424*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mercury(I) bromate is a highly toxic substance and should only be handled by qualified professionals with appropriate safety measures in place. This document is for informational purposes only.

Introduction

Mercury(I) bromate, with the chemical formula $\text{Hg}_2(\text{BrO}_3)_2$, is an inorganic salt of mercury in its +1 oxidation state. In this compound, mercury exists as the diatomic cation $(\text{Hg}_2)^{2+}$, a characteristic feature of mercurous salts. This guide provides a comprehensive overview of the known physical and chemical properties of pure mercury(I) bromate, based on available scientific literature. It includes structural data, synthesis protocols, and predicted chemical behavior, along with essential safety information.

Physical and Structural Properties

Mercury(I) bromate is a crystalline solid.^[1] Its physical appearance has been described as colorless, very thin, six-sided plates.^[2] While extensive data on all its physical properties are not widely published, its crystal structure and density have been characterized.

Summary of Physical Properties

The following table summarizes the key quantitative physical and crystallographic data for mercury(I) bromate.

Property	Value	Citation(s)
Molecular Formula	$\text{Hg}_2(\text{BrO}_3)_2$	[2]
Molecular Weight	657.0 g/mol	-
Appearance	Colorless, very thin, six-sided plates; Crystalline solid	[1] [2]
Density (Observed)	6.20 g/cm ³	[2]
Density (Calculated)	6.32 g/cm ³	[2]
Melting Point	Data not available	[1]
Boiling Point	Data not available	[1]
Solubility in Water	Data not available (likely poorly soluble, similar to other mercury(I) salts like Hg_2Br_2 and Hg_2Cl_2). [3] [4] [5]	-

Crystal Structure

The crystal structure of mercury(I) bromate has been determined by X-ray diffraction.[\[2\]](#) The compound crystallizes in the monoclinic system with the space group C2/c.[\[2\]](#) The structure is characterized by the presence of discrete Hg_2^{2+} dimers.

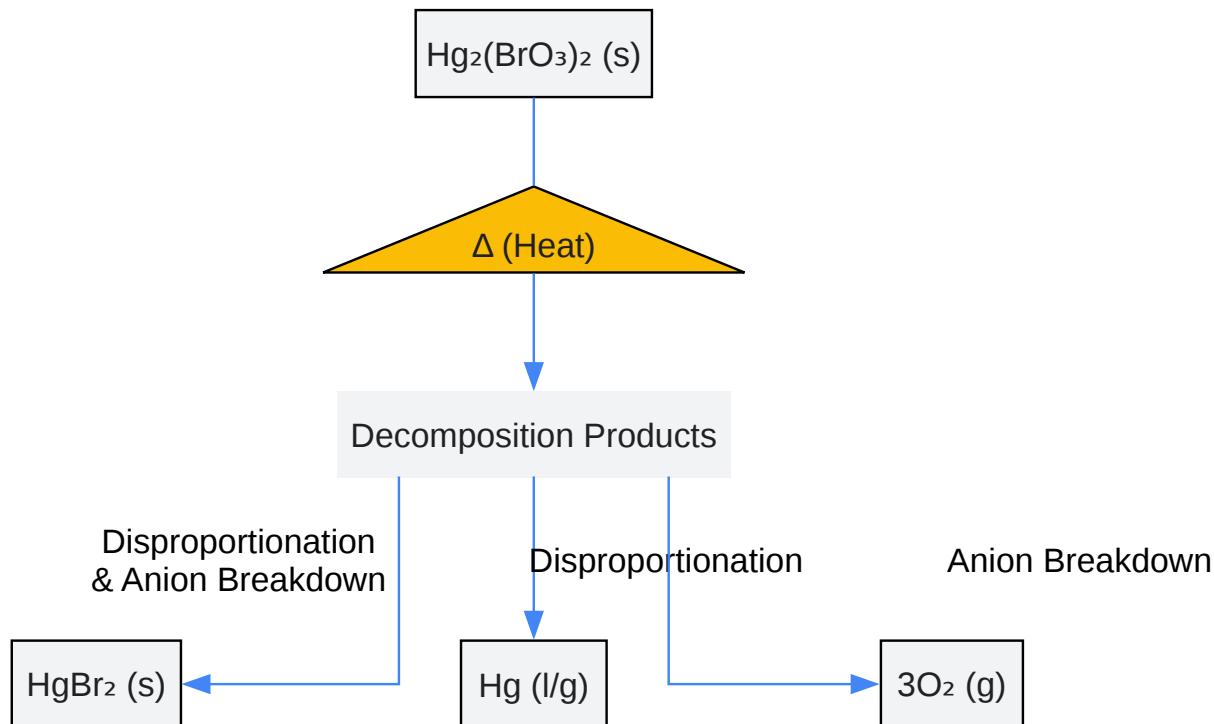
Crystallographic Parameter	Value	Citation(s)
Crystal System	Monoclinic	[2]
Space Group	C2/c	[2]
Unit Cell Dimensions	$a = 18.806 \text{ \AA}$ $b = 4.470 \text{ \AA}$ $c = 8.595 \text{ \AA}$ $\beta = 107.19^\circ$	[2]
Formula Units per Cell (Z)	4	[2]
Hg-Hg Bond Distance	2.5076 Å	[2]
Hg-O Bond Distance	2.16 Å (Each Hg atom has one close oxygen neighbor)	[2]
Coordination Geometry	The O-Hg-Hg-O group is nearly linear, with an Hg-Hg-O angle of 174°. [2] Each mercury atom is further coordinated to two other oxygen atoms at distances of 2.666 Å and 2.69 Å. [2]	-

Chemical Properties and Reactivity

The chemical behavior of mercury(I) bromate is dictated by the properties of the mercurous ion (Hg_2^{2+}) and the bromate ion (BrO_3^-).

- Oxidizing Agent: Due to the presence of the bromate ion, mercury(I) bromate is expected to be a strong oxidizing agent.[\[6\]](#)[\[7\]](#)
- Disproportionation: Like many mercury(I) compounds, it is susceptible to disproportionation into elemental mercury (Hg) and a mercury(II) compound, particularly upon heating or exposure to light.[\[8\]](#)[\[9\]](#) For instance, mercury(I) bromide decomposes to mercury(II) bromide and elemental mercury.[\[4\]](#)[\[9\]](#)
- Stability: The compound is likely sensitive to light. Many mercury(I) halides, such as mercury(I) bromide, darken upon exposure to light.[\[9\]](#)[\[10\]](#)

Predicted Thermal Decomposition

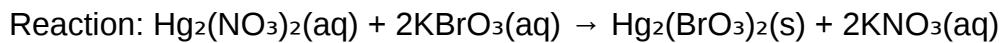

While the specific decomposition pathway has not been experimentally detailed in the available literature, a plausible reaction upon strong heating involves disproportionation of the mercury(I) cation and decomposition of the bromate anion to form a mercury(II) halide and oxygen gas.

Proposed Reaction: $\text{Hg}_2(\text{BrO}_3)_2(\text{s}) \rightarrow \text{HgBr}_2(\text{s}) + \text{Hg}(\text{l, g}) + 3\text{O}_2(\text{g})$

Alternatively, decomposition could yield mercury(II) oxide:

Alternative Reaction: $\text{Hg}_2(\text{BrO}_3)_2(\text{s}) \rightarrow 2\text{HgO}(\text{s}) + \text{Br}_2(\text{g}) + 2\text{O}_2(\text{g})$

The following diagram illustrates the first proposed logical pathway for thermal decomposition.

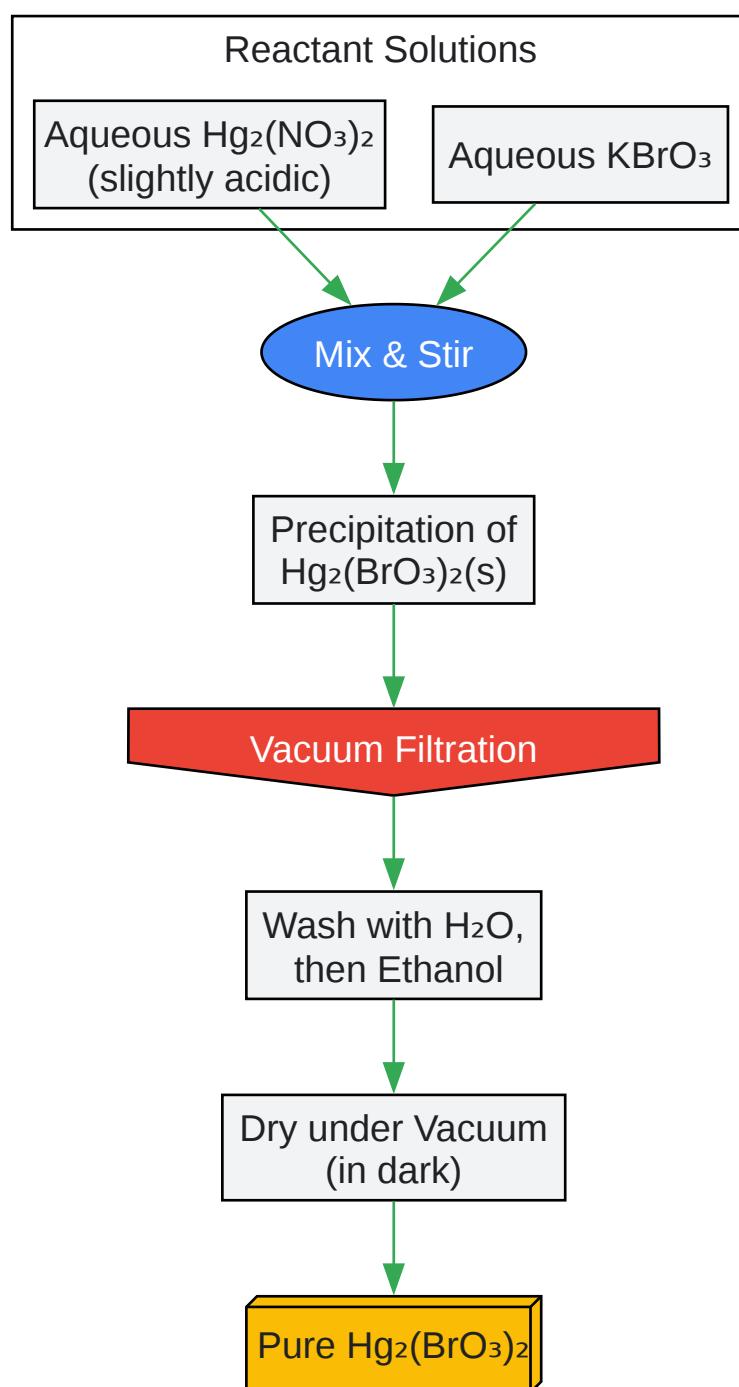

[Click to download full resolution via product page](#)

Caption: Proposed thermal decomposition pathway for mercury(I) bromate.

Experimental Protocols

Synthesis of Mercury(I) Bromate

The synthesis of mercury(I) bromate is achieved via a precipitation (metathesis) reaction in an aqueous solution.[2]



Detailed Methodology:

- Preparation of Precursor Solutions:
 - Prepare a dilute aqueous solution of mercury(I) nitrate, $\text{Hg}_2(\text{NO}_3)_2$. The solution should be slightly acidified with nitric acid to prevent the hydrolysis of the mercury(I) ion.
 - Prepare a separate dilute aqueous solution of a soluble bromate salt, such as potassium bromate (KBrO_3).[2]
- Precipitation:
 - Slowly add the potassium bromate solution to the mercury(I) nitrate solution with constant stirring at room temperature.
 - A white, crystalline precipitate of mercury(I) bromate will form. The original report notes that crystallization occurs within approximately 20 minutes.[2]
- Purification (Suggested):
 - A preliminary filtration step may be necessary if the bromate reagent is not of high purity, as contaminating halides (e.g., bromide) will precipitate mercury(I) halides first.[2]
 - Isolate the mercury(I) bromate precipitate by vacuum filtration.
 - Wash the collected solid with cold deionized water to remove soluble byproducts like potassium nitrate.
 - Follow with a wash using a suitable organic solvent, such as ethanol or diethyl ether, to facilitate drying.

- Drying and Storage:
 - Dry the purified product in a desiccator under vacuum, protected from light.
 - Store the final compound in a dark, sealed container to prevent decomposition.

The following workflow illustrates the synthesis process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of mercury(I) bromate.

Safety and Toxicology

Pure mercury(I) bromate presents a significant health hazard due to the combined toxicity of both mercury(I) ions and bromate ions. All mercury compounds are considered toxic.[11][12]

- **Mercury Toxicity:** Mercury and its compounds are neurotoxic and nephrotoxic (damaging to the kidneys).[11][13][14] They can be absorbed through inhalation, ingestion, and skin contact.[11] Mercury compounds are also considered teratogenic and can affect reproduction.[11]
- **Bromate Toxicity:** The bromate ion is toxic and a suspected human carcinogen.[15][16] Acute ingestion can cause severe gastrointestinal symptoms, kidney failure (acute tubular necrosis), and irreversible hearing loss.[6][7][17][18]

Handling Precautions:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
- Avoid inhalation of dust or fumes.
- Prevent skin and eye contact.
- All waste containing mercury(I) bromate must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. [scispace.com](http://www.scispace.com) [scispace.com]
- 3. Mercury(I) chloride - Wikipedia [en.wikipedia.org]
- 4. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 5. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [accessmedicine.mhmedical.com](http://www.accessmedicine.mhmedical.com) [accessmedicine.mhmedical.com]
- 7. [accessmedicine.mhmedical.com](http://www.accessmedicine.mhmedical.com) [accessmedicine.mhmedical.com]
- 8. Mercury(I) bromide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. [quora.com](http://www.quora.com) [quora.com]
- 10. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. [ehs.gatech.edu](http://www.ehs.gatech.edu) [ehs.gatech.edu]
- 12. Mercury - Properties and Health Effects | Occupational Safety and Health Administration [osha.gov]
- 13. [pubs.acs.org](http://www.pubs.acs.org) [pubs.acs.org]
- 14. Mercury [who.int]
- 15. Bromate - Wikipedia [en.wikipedia.org]
- 16. Mercury | ToxFAQs™ | ATSDR [www.cdc.gov]
- 17. Bromate in Drinking Water - Information Fact Sheet [health.ny.gov]
- 18. Acute Kidney Injury due to Sodium Bromate Intoxication: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Mercury(I) Bromate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080424#physical-and-chemical-properties-of-pure-mercury-i-bromate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com